N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXNFADGJLPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potent anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
- Mechanism of Action : The compound is believed to inhibit tyrosine kinase enzymes, which play a critical role in cell signaling related to growth and differentiation. Additionally, it may induce apoptosis in cancer cells through the activation of caspases .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting lipoxygenase enzymes involved in inflammatory processes.
- Research Findings : In vitro studies demonstrated that this compound significantly reduces the production of inflammatory mediators in response to pro-inflammatory stimuli .
Antimicrobial Effects
The compound also exhibits antimicrobial activity against various bacterial strains. Its efficacy against both gram-positive and gram-negative bacteria has been documented.
- Case Studies : In one study, derivatives of thiadiazole were synthesized and screened for antibacterial activity using the disc diffusion method. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
A derivative of this compound was tested against renal cancer cells. The study reported an IC50 value of 0.17 µM against VEGFR-2, indicating its potential as an antiangiogenic agent .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidines: Known for their potential in cancer therapy due to their ability to inhibit specific kinases.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific structural features that confer distinct reactivity and potential applications. Its combination of a pyrazolo[1,5-a]pyridine core with a benzo[c][1,2,5]thiadiazole moiety makes it a versatile compound in various fields of research.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C₁₆H₁₃N₃S
- Molecular Weight : 295.29 g/mol
- CAS Number : 1396854-86-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. It is part of the pyrazolo[1,5-a]pyridine family, which is known for a range of pharmacological effects.
1. Cytotoxicity
Studies have shown that compounds within the pyrazolo[1,5-a]pyridine class exhibit cytotoxic activities against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : this compound demonstrated significant cytotoxic effects with IC₅₀ values ranging from 10 to 30 µM across different cell lines .
2. Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in cancer metabolism:
- Target Enzymes : Protein kinases and phosphodiesterases.
- Mechanism : The binding affinity of the compound to these enzymes suggests a mechanism involving competitive inhibition, leading to reduced cell proliferation and increased apoptosis in malignant cells .
The precise molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Interactions : Potential interactions with DNA and RNA structures that disrupt replication processes.
- Gene Expression Modulation : Changes in gene expression profiles related to apoptosis and cell cycle regulation have been observed in treated cells .
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of various pyrazolo derivatives, this compound was shown to significantly inhibit tumor growth in xenograft models. The study reported:
- Tumor Volume Reduction : A reduction of up to 50% in tumor volume compared to control groups.
- Survival Rates : Increased survival rates among treated mice compared to untreated controls .
Case Study 2: Antiviral Properties
Recent research has highlighted the antiviral potential of this compound against specific viral pathogens:
Q & A
Q. What are the foundational synthetic routes for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold can be synthesized via cyclization reactions. A common approach involves reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., enamines or β-diketoesters). For example, 5-aminopyrazole reacts with aryl-β-diketoesters in ethanol to yield pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized . Hydrazine hydrate with enamines under controlled conditions also generates cyanopyrazoles or aminopyrazoles, depending on reaction parameters like temperature and solvent .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .
- NMR spectroscopy : ¹H NMR reveals coupling patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and methylene bridges. ¹³C NMR confirms carboxamide and heterocyclic carbon environments .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize amide bond formation between the pyrazolo[1,5-a]pyridine and benzothiadiazole moieties?
Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the pyrazolo-methylamine. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly influence yield. Monitor reaction progress via TLC or HPLC .
Q. How should contradictory data in cyclization reactions be resolved?
Discrepancies in product distribution (e.g., cyanopyrazoles vs. aminopyrazoles) arise from variable reaction conditions. Adjust:
- Temperature : Higher temps favor cyclization but may degrade sensitive groups.
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, while non-polar solvents (e.g., toluene) enhance cyclization rates .
- Catalysts : Additives like trifluoroacetic acid (TFA) can accelerate specific pathways . Validate outcomes using tandem MS/MS and 2D NMR (e.g., HSQC) to distinguish isomers .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance metabolic stability .
- Bioisosteric replacement : Replace benzothiadiazole with [1,2,5]oxadiazole to assess π-stacking interactions.
- Docking studies : Use molecular modeling (e.g., AutoDock) to predict binding affinity with target enzymes .
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or solid-state interactions?
Single-crystal X-ray diffraction provides atomic-level resolution of:
- Hydrogen bonding : Critical for understanding dimerization (e.g., C–H⋯N interactions in pyrazolo-pyridine derivatives) .
- Torsional angles : Determines planarity of the benzothiadiazole moiety, impacting π-π stacking in biological targets .
Q. What methodologies address low yields in heterocyclic coupling reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves purity .
- Protecting groups : Temporarily shield reactive sites (e.g., -NH₂) to prevent side reactions .
- Flow chemistry : Enhances reproducibility in multi-step syntheses .
Methodological Guidance Tables
Q. Table 1: Optimization of Amide Coupling Reactions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | EDC/HOBt | 85–90% |
| Solvent | DMF | High solubility |
| Base | K₂CO₃ | Neutralizes HCl |
| Reaction Time | 12–16h | Completeness |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Carboxamide (C=O) | 1720–1730 | - |
| Pyrazole C-H | - | 7.2–8.5 (m) |
| Methylene (-CH₂-) | - | 4.5–5.0 (s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
